molecular formula C12H13N B14530270 3,3a,4,5-tetrahydro-2H-benzo[g]indole CAS No. 62506-73-4

3,3a,4,5-tetrahydro-2H-benzo[g]indole

Cat. No.: B14530270
CAS No.: 62506-73-4
M. Wt: 171.24 g/mol
InChI Key: UATHDQWXDYJIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3a,4,5-tetrahydro-2H-benzo[g]indole is a conformationally restricted tricyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure serves as a key synthetic intermediate for developing potent bioactive molecules. Researchers utilize this scaffold to design novel compounds for oncology research, particularly as inhibitors of tubulin polymerization, mimicking the activity of combretastatin A-4 to disrupt microtubule dynamics and exhibit antiproliferative effects against various cancer cell lines . Derivatives of this compound have also shown promising antibacterial activity, with some analogs demonstrating efficacy against strains of N. gonorrhoeae without exhibiting hemolytic activity, indicating a potential selective antibacterial profile . The scaffold's rigidity allows for the exploration of structure-activity relationships in the design of enzyme inhibitors and receptor ligands. The compound is offered for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62506-73-4

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

3,3a,4,5-tetrahydro-2H-benzo[g]indole

InChI

InChI=1S/C12H13N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-4,10H,5-8H2

InChI Key

UATHDQWXDYJIJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3=NCCC31

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches to 3,3a,4,5 Tetrahydro 2h Benzo G Indole and Its Derivatives

Classical Synthetic Routes to the 3,3a,4,5-tetrahydro-2H-benzo[g]indazole Core

Classical synthetic approaches have long been the foundation for the construction of indole-based heterocyclic systems. These methods often involve multi-step sequences and have been refined over the years to provide reliable access to the target compounds.

Cyclization Reactions of Benzylidene Tetralones with Hydrazines

A primary classical route to the 3,3a,4,5-tetrahydro-2H-benzo[g]indole core involves the acid-catalyzed condensation and cyclization of a benzylidene tetralone derivative with a substituted hydrazine (B178648). This reaction is a specific application of the well-known Fischer indole (B1671886) synthesis. nih.gov The general mechanism commences with the formation of a phenylhydrazone from the reaction between the tetralone ketone and the phenylhydrazine (B124118). This is followed by tautomerization to an enamine intermediate. A scispace.comscispace.com-sigmatropic rearrangement, a key step in the Fischer synthesis, then occurs, leading to the formation of a new C-C bond. Subsequent cyclization and elimination of ammonia (B1221849) ultimately yield the aromatic indole ring fused to the tetrahydro-naphthalene framework. The choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride, is crucial for the success of the reaction. nih.gov

Reactant 1Reactant 2Key Reaction TypeProduct Core
Benzylidene TetraloneSubstituted HydrazineFischer Indole SynthesisThis compound

Pyrrole (B145914) Ring Closure Strategies in Benzo[g]indole Synthesis

The formation of the pyrrole ring is the defining step in the synthesis of the benzo[g]indole core. The Fischer indole synthesis, as described above, represents a classic and widely employed pyrrole ring closure strategy. nih.gov This method effectively constructs the five-membered nitrogen-containing ring by forming a new carbon-carbon and a carbon-nitrogen bond in a concerted or stepwise manner, depending on the specific reaction conditions and substrates.

Alternative strategies for pyrrole ring closure in the broader context of indole synthesis exist, such as the Leimgruber-Batcho indole synthesis. journalijar.com This method involves the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form a β-enamino-nitro-styrene, which is then reductively cyclized to the indole. While not explicitly detailed for the target molecule in the provided sources, this strategy represents a viable alternative for the formation of the pyrrole ring in related systems.

Multi-component Reactions for Derivative Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. For the synthesis of benzo[g]indole derivatives, a one-pot methodology involving the reaction of an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole in the presence of a catalyst such as sulfamic acid has been reported to yield 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov This demonstrates the feasibility of employing MCRs to access complex indole-fused systems. The development of a specific MCR for the direct synthesis of this compound derivatives would involve the careful selection of starting materials that can assemble to form the desired tetracyclic core in a single operation.

Reactant AReactant BReactant CCatalystProduct Type
Arylglyoxal monohydrate2-Amino-1,4-naphthoquinoneIndoleSulfamic acidBenzo[f]indole-4,9-dione derivative

Advanced Catalytic Methods for Benzo[g]indole Formation

To overcome some of the limitations of classical synthetic routes, such as harsh reaction conditions and limited functional group tolerance, advanced catalytic methods have been developed. These methods often employ transition metal catalysts to facilitate the key bond-forming steps with high efficiency and selectivity.

Indium(III)-Catalyzed Cyclization Approaches

Indium(III) catalysts, such as indium(III) chloride (InCl₃), have been shown to be effective in promoting the synthesis of benzo[g]indoles. An atom-economical sequential method has been developed for the synthesis of benzo[g]indoles from azido-diynes using InCl₃ as a catalyst. This process involves two successive intramolecular indium-catalyzed reactions: a 5-endo-dig alkyne hydroamination followed by a hydroarylation reaction with 6-endo-dig regioselectivity. This methodology exhibits a broad substrate scope, providing substituted pyrroles and bispyrroles in good yields.

Gold-Catalyzed Cascade Cyclization for Axially Chiral Systems

Gold catalysts have emerged as powerful tools for the synthesis of complex heterocyclic systems, including axially chiral N-arylbenzo[g]indoles. A gold-catalyzed cascade cyclization of diynes has been described for the synthesis of these previously unexplored chiral molecules. The transformation is achieved through a central-to-axial chirality conversion strategy, which has demonstrated high efficiency. This method has been successful in producing not only N-arylbenzo[g]indoles with a single C-N chiral axis but also those bearing both C-N and C-C chiral axes. The resulting chiral benzo[g]indole derivatives have been utilized as ligands in asymmetric catalysis.

Synthesis of Substituted 3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives

The synthesis of the tricyclic 3,3a,4,5-tetrahydro-2H-benzo[g]indazole system is commonly achieved through the reaction of 2-arylidene-1-tetralone precursors with hydrazine or its derivatives. nih.govnih.gov This condensation reaction builds the pyrazoline ring onto the existing tetralone framework, resulting in the fused indazole structure. The specific substituents on the final molecule are determined by the functional groups present on the initial tetralone and the choice of hydrazine reagent.

The introduction of aryl, nitro, and amino functionalities into the 3,3a,4,5-tetrahydro-2H-benzo[g]indazole skeleton is a key strategy for modifying its chemical and biological properties.

Aryl Groups: Aryl substituents are typically incorporated at the 3-position of the indazole ring. This is achieved by using a 2-benzylidene-1-tetralone (B1234382) as the starting material, where the benzylidene group already contains the desired aryl moiety. nih.govresearchgate.net For instance, reacting various aromatic aldehydes with a substituted tetralone (like 6-methoxy- or 7-methoxy-1-tetralone) yields the corresponding chalcone-like precursors (2-benzylidene-1-tetralones). researchgate.netresearchgate.net Subsequent reaction of these precursors with hydrazine hydrate (B1144303) in refluxing acetic acid leads to the formation of 3-aryl-substituted 3,3a,4,5-tetrahydro-2H-benzo[g]indazoles. researchgate.net

Nitro and Amino Groups: Nitro and amino groups are often introduced at the 6-position of the benzo[g]indazole ring system. The synthesis begins with a 6-nitro-1-tetralone, which is reacted with an appropriate aromatic aldehyde to form a 2-benzylidene-6-nitro-1-tetralone. nih.govnih.gov This intermediate is then cyclized with hydrazine hydrate in acetic acid to yield the 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative. nih.govresearchgate.net The corresponding 6-amino derivatives are subsequently prepared through the chemical reduction of the 6-nitro group. nih.gov This reduction is typically carried out using iron powder in the presence of hydrochloric acid in an ethanol-water solvent system. nih.govresearchgate.net

Starting Material (Substituted Tetralone)ReagentKey IntermediateFinal Derivative TypeRef
6-Nitro-1-tetraloneAromatic aldehyde, then Hydrazine hydrate2-Benzylidene-6-nitro-1-tetralone6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole nih.gov
6-Nitro derivativeFe powder, HCl-6-Amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole nih.govresearchgate.net
1-Tetralone / Substituted 1-tetralonesAromatic aldehyde, then Hydrazine hydrate2-Arylidene-1-tetralone3-Aryl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole researchgate.net

Carbothioamide derivatives of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole are synthesized by reacting 2-arylidene-1-tetralones with thiosemicarbazide (B42300) under alkaline conditions. nih.gov This reaction results in the formation of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamides. nih.gov The process involves the condensation of the thiosemicarbazide with the α,β-unsaturated ketone system of the tetralone precursor.

Detailed structural analysis of these derivatives, such as 3-(4-methylphenyl)-N-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide (BICT) and 3-(4-methoxyphenyl)-N-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide (MNPBICT), has been performed using techniques including single-crystal X-ray diffraction (SCXRD), NMR, and FTIR spectroscopy. researchgate.net

PrecursorReagentProduct ClassExample CompoundsRef
2-Arylidene-1-tetralonesThiosemicarbazide3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamidesBICT, MNPBICT nih.govresearchgate.net

Schiff base derivatives, characterized by an imine (-C=N-) group, can be prepared from amino-substituted 3,3a,4,5-tetrahydro-2H-benzo[g]indazoles. The general synthesis involves the condensation of a primary amino group with an aldehyde or ketone. dergipark.org.tr For the benzo[g]indazole scaffold, a 6-amino derivative can serve as the amine component. This amino compound is reacted with various aromatic or heterocyclic aldehydes in a suitable solvent, often with a catalytic amount of acid, to yield the corresponding Schiff base. dergipark.org.trchemrevlett.com The reaction typically proceeds via reflux to facilitate the formation of the imine and removal of water. chemrevlett.com

The nitrogen at the 2-position of the pyrazoline ring is a common site for functionalization. A notable example is N-acetylation. When the cyclization of 2-benzylidene-1-tetralones is performed with hydrazine in hot acetic acid, in-situ N-acetylation occurs, directly yielding 2-acetyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives. researchgate.net This one-pot reaction provides a straightforward route to introduce an acetyl group at the 2-position, which can influence the compound's conformation and properties. researchgate.netresearchgate.net

The synthesis of 3,3a,4,5-tetrahydro-2H-benzo[g]indazoles from 2-arylidene-1-tetralones typically creates at least two chiral centers (at C3 and C3a), leading to the formation of diastereomeric mixtures. researchgate.netnih.gov These mixtures often consist of cis and trans isomers, which are also referred to as α and β isomers in some literature. nih.govresearchgate.netnih.gov

The separation of these diastereomers can be challenging and often requires laborious chromatographic techniques. researchgate.net Once isolated, the stereochemistry of each isomer is determined using advanced NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) and 2D NOESY experiments, which can elucidate the relative spatial orientation of protons on the stereocenters. researchgate.netresearchgate.net For example, the relative configuration of isomers, such as (3R,3aS) and (3R,3aR), has been assigned based on these NMR experiments. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of heterocyclic compounds like this compound is crucial for developing environmentally benign processes. Key strategies include the use of aqueous reaction media, avoiding catalysts, and employing one-pot multicomponent reactions. researchgate.net

One green approach involves conducting reactions in water, which is a safe, non-toxic, and inexpensive solvent. researchgate.net For instance, the synthesis of indole-substituted β,β-dicyanoketones, which are precursors to other functionalized heterocycles, has been successfully achieved through a three-component reaction in water under catalyst-free conditions. researchgate.net This highlights the potential for developing aqueous, catalyst-free syntheses for the benzo[g]indole scaffold. Such methods are atom-economical and environmentally friendly, representing a promising direction for the synthesis of these and related heterocyclic structures. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in 3,3a,4,5 Tetrahydro 2h Benzo G Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3,3a,4,5-tetrahydro-2H-benzo[g]indole, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for mapping the carbon-hydrogen framework and confirming the connectivity of the atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzo portion of the indole (B1671886) ring, the olefinic proton on the pyrrole (B145914) ring, the N-H proton, and the aliphatic protons on the tetrahydro portion. The chemical shifts (δ) are influenced by the electron density around the nucleus and anisotropic effects from the aromatic system. Protons on the saturated ring would appear in the upfield region (typically 1.5-3.0 ppm), while aromatic protons would be found further downfield (around 7.0-8.0 ppm). The N-H proton of the indole moiety typically appears as a broad singlet at a downfield position.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for a complete carbon count and gives insight into the hybridization and chemical environment of each carbon. Aromatic and olefinic carbons in the indole ring system are expected to resonate in the downfield region (100-140 ppm), while the sp³-hybridized carbons of the saturated ring would appear in the upfield region (20-50 ppm). ijnc.ir Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the final structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Aromatic C-H7.0 - 8.0110 - 130Signals corresponding to the protons and carbons on the benzene (B151609) part of the indole nucleus.
Pyrrole C-H6.5 - 7.5100 - 125Signals for the C2-H proton and carbon of the indole ring.
Indole N-H8.0 - 11.0 (often broad)-Chemical shift is solvent-dependent.
Aliphatic C-H (C3, C4, C5)1.5 - 3.020 - 40Protons and carbons in the saturated six-membered ring. rsc.org
Bridgehead C-H (C3a)2.5 - 4.035 - 55The unique environment of the bridgehead position would lead to a distinct chemical shift.
Quaternary Carbons-125 - 140Aromatic and pyrrole carbons with no attached protons (e.g., C5a, C9a, C9b).

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the FT-IR spectrum would display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the indole ring, typically appearing as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the tetrahydro ring will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). ijnc.ir Aromatic C=C stretching vibrations from the benzene and pyrrole rings would produce characteristic peaks in the 1450-1620 cm⁻¹ region. researchgate.net Finally, C-N stretching vibrations can be observed in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityFunctional Group Responsible
N-H Stretch3200 - 3500MediumIndole N-H
Aromatic C-H Stretch3000 - 3100MediumAr-H on the benzo[g]indole ring
Aliphatic C-H Stretch2850 - 2960MediumC-H in the tetrahydro ring
Aromatic C=C Stretch1450 - 1620StrongBenzene and pyrrole rings
C-N Stretch1200 - 1350MediumIndole C-N bond
Aromatic C-H Bend700 - 900StrongOut-of-plane bending of Ar-H bonds

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound.

For this compound (C₁₂H₁₃N), the molecular weight is approximately 171.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 171. nist.gov High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₃N).

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for such fused ring systems may involve the loss of hydrogen or small hydrocarbon fragments from the saturated ring. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and confirming the presence of the target compound during reaction monitoring or purification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide incontrovertible proof of its structure. mdpi.com The analysis yields exact bond lengths, bond angles, and the conformation of the tetrahydro ring (e.g., chair, boat, or twist-boat). It also reveals how the molecules pack together in the crystal lattice. While obtaining crystals of the parent compound can be challenging, derivatization is often used to facilitate crystallization. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for analyzing compounds with conjugated systems. The indole nucleus of this compound contains a chromophore that absorbs UV light. The UV spectrum of indole derivatives typically shows two main absorption bands resulting from π→π* transitions. srce.hr The extended conjugation provided by the fused benzene ring in the benzo[g]indole system would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift) compared to simple indoles. The specific absorption maxima and molar absorptivity values are characteristic of the compound and can be used for quantitative analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₁₂H₁₃N, the theoretical elemental composition would be calculated. Experimental values obtained from the analysis of a pure sample must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the empirical and molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₃N)
ElementSymbolAtomic WeightMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.011144.13284.16
HydrogenH1.00813.1047.66
NitrogenN14.00714.0078.18
Total 171.243 100.00

Chromatographic Purity Assessment (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its purification.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A pure sample of this compound should appear as a single spot on the TLC plate under various solvent systems.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. researchgate.net A pure sample will yield a single, sharp peak in the chromatogram. By integrating the peak area, the purity can be determined with high accuracy (e.g., >99%). chemimpex.com HPLC is also used in preparative applications to isolate the pure compound from reaction byproducts.

Computational Chemistry and Theoretical Investigations of 3,3a,4,5 Tetrahydro 2h Benzo G Indole and Analogs

Quantum Chemical Calculations (e.g., DFT/B3LYP) for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, are widely used to predict the three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons (electronic structure). mdpi.commdpi.com These calculations help determine molecular stability, reactivity, and spectroscopic properties.

For a molecule such as 3,3a,4,5-tetrahydro-2H-benzo[g]indole, DFT calculations would reveal key parameters like bond lengths, bond angles, and dihedral angles, defining its most stable conformation. The electronic structure analysis provides insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Such theoretical investigations on related heterocyclic systems have shown that DFT calculations using the B3LYP method with a 6-311G(d,p) basis set accurately predict these molecular properties. mdpi.com

Table 1: Representative Theoretical Parameters Calculated for Heterocyclic Analogs using DFT/B3LYP This table presents example data from analogous compounds to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not readily available.

Parameter Typical Calculated Value Significance
Total Energy Varies (Hartrees) Indicates molecular stability.
HOMO Energy ~ -5 to -7 eV Relates to the electron-donating ability.
LUMO Energy ~ -1 to -3 eV Relates to the electron-accepting ability.
HOMO-LUMO Gap ~ 4 to 5 eV Indicates chemical reactivity and stability. mdpi.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. It is an indispensable tool in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves predicting the binding mode and affinity, often expressed as a binding energy score (in kcal/mol), of a ligand within the active site of a receptor.

DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a well-established target for antibacterial agents. nih.govmdpi.com Molecular docking studies on indole-based analogs have been used to explore their potential as DNA gyrase inhibitors. These studies typically show that the ligand binds within the ATP-binding site of the Gyrase B subunit. Key interactions often involve hydrogen bonds with amino acid residues like Asp and Arg, as well as hydrophobic interactions that stabilize the ligand-protein complex. researchgate.net For example, docking studies of various heterocyclic compounds against E. coli DNA gyrase have shown promising binding energies, suggesting their potential as inhibitors. researchgate.netresearchgate.net

Table 2: Example Docking Results of Indole (B1671886) Analogs with DNA Gyrase This table is illustrative and based on findings for similar heterocyclic compounds targeting DNA gyrase.

Compound Analog Binding Energy (kcal/mol) Interacting Residues
Analog A -6.99 Arg76, Asp73
Analog B -6.50 Thr165, Ala47

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a target for developing treatments for hyperpigmentation disorders. mdpi.com It is also implicated in the neurodegeneration associated with Parkinson's disease. mdpi.com Molecular docking studies on indole-thiourea derivatives and other heterocyclic structures have been performed to assess their binding affinity to tyrosinase. mdpi.comnih.gov These studies reveal that inhibitors often bind in a hydrophobic pocket near the binuclear copper active site of the enzyme. mdpi.com Interactions with key histidine and asparagine residues in the active site are crucial for inhibitory activity. nih.gov

Table 3: Representative Docking Data for Tyrosinase Inhibitor Analogs This table presents example data from analogous compounds to illustrate docking interactions with tyrosinase.

Compound Analog Binding Energy (kcal/mol) Interacting Residues
Indole-thiourea Analog -7.8 His263, Ser282
Cinnamic Acid Analog -7.5 Asn260, Asn81 nih.gov

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that play a critical role in cell growth and proliferation. Their overactivity is a hallmark of many cancers, making them important targets for anticancer drugs. nih.gov Molecular docking is used to predict how potential inhibitors, including those with indole or quinazoline (B50416) scaffolds, bind to the ATP-binding site of these kinases. nih.govresearchgate.net Successful binding typically involves the formation of a key hydrogen bond with a methionine residue in the hinge region of the kinase domain, a common feature for many EGFR/HER2 inhibitors. nih.gov

Table 4: Example Docking Results of Analogs with EGFR/HER-2 Kinase This table is illustrative, based on findings for heterocyclic kinase inhibitors.

Compound Analog Target Binding Score (kcal/mol) Key Interacting Residues
Indole-aminoquinazoline 4f EGFR -8.54 Met793, Cys797 nih.gov
Indole-aminoquinazoline 4g EGFR -8.91 Met793, Leu718 nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance. nih.gov Certain isoforms, like CA IX, are overexpressed in tumors and are targets for cancer therapy. Docking studies on sulfonamide derivatives containing heterocyclic moieties are used to understand their binding to the zinc ion in the active site of CAs. nih.gov These studies show that the sulfonamide group typically coordinates with the Zn(II) ion, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues, conferring potency and isoform selectivity. nih.gov

Table 5: Representative Docking Interactions for Carbonic Anhydrase Inhibitor Analogs This table presents example data from analogous compounds to illustrate docking interactions with carbonic anhydrase.

Compound Analog Target Isoform Binding Score (kcal/mol) Key Interactions
Benzenesulfonamide Analog 1 hCA II -7.2 Zn(II) coordination, Thr200 H-bond
Benzenesulfonamide Analog 2 hCA IX -8.5 Zn(II) coordination, Gln92, Leu198 interactions nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576) and serotonin (B10506). mdpi.com Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. nih.gov Molecular docking of various heterocyclic compounds, such as pyrazoles and benzothiazines, into the active sites of MAO-A and MAO-B helps to elucidate their binding modes. nih.govmdpi.com The active site of MAO-B features a bipartite cavity, and inhibitors often form pi-pi stacking interactions with key tyrosine residues and interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov

Table 6: Example Docking Data for MAO-B Inhibitor Analogs This table is illustrative, based on findings for various heterocyclic MAO inhibitors.

Compound Analog Binding Score (kcal/mol) Key Interacting Residues
Pyrazoline Analog -8.9 Tyr435, Tyr398
Benzothiazine Analog -9.5 Ile199, Cys172

Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. This method is instrumental in drug design for predicting the activity of novel molecules and optimizing lead compounds. For analogs of this compound, particularly three-dimensional QSAR (3D-QSAR), this approach provides significant insights into the structural requirements for biological activity.

In a notable study, 3D-QSAR models were specifically developed for derivatives of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole, a structurally analogous core, to support the design of new and effective EGFR/HER-2 dual inhibitors. rsc.org Such models are crucial for understanding how steric and electrostatic fields of the molecules influence their interaction with the target receptors. The primary goal is to create a statistically robust model that can accurately forecast the bioactivity of compounds before their synthesis, thereby streamlining the drug discovery process. rsc.org

The 3D-QSAR methodology often involves techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate the steric and electrostatic fields around a set of aligned molecules and use statistical methods, such as Partial Least Squares (PLS), to build a correlative model with their known biological activities. The predictive power and robustness of these models are rigorously evaluated using several statistical metrics.

Key statistical parameters used to validate QSAR models include:

R² (Coefficient of Determination): Indicates the goodness of fit for the training set of molecules. A value closer to 1.0 suggests a strong correlation.

Q² (Cross-validated R²): Measures the internal predictive ability of the model, often determined using the leave-one-out (LOO) method. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power.

R²ext (External R²): Assesses the model's ability to predict the activity of an external test set of compounds not used in model generation, providing a measure of its true predictive capability.

The table below summarizes typical statistical results from various 3D-QSAR studies on different series of indole and benzo-fused heterocyclic derivatives, illustrating the robustness achievable with these models.

Model TypeTargetQ² (LOO)R²extReference
3D-QSARHKMT Inhibitors0.93280.92120.929 eurjchem.com
3D-QSARc-Met Kinase Inhibitors0.90>0.5>0.6 nih.gov
3D-QSARAromatase Inhibitors0.7621-- benthamscience.com
2D-QSARSARS 3CLpro Inhibitors>0.6>0.5- nih.gov

These models generate contour maps that visualize the regions where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to enhance or diminish biological activity. This visual feedback is invaluable for medicinal chemists to rationally design next-generation analogs of this compound with improved potency and selectivity.

In Silico Pharmacological Screening and Drug-Likeness Assessment

In silico pharmacological screening and the assessment of drug-likeness are critical early-stage steps in modern drug discovery. These computational methods filter compound libraries to identify candidates with a higher probability of success in clinical trials by predicting their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T). For novel compounds based on the this compound scaffold, these assessments are vital for prioritizing synthetic efforts.

A key component of drug-likeness assessment is the evaluation of physicochemical properties based on established guidelines, most famously Lipinski's Rule of Five. This rule identifies properties common among orally active drugs and suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Computational studies on various indole derivatives and related heterocyclic systems consistently involve these assessments to predict their potential as drug candidates. nih.govbenthamscience.com Beyond Lipinski's rules, other important descriptors are often calculated, such as the Topological Polar Surface Area (TPSA), which is a good predictor of drug absorption and brain penetration, and bioactivity scores, which predict affinity for common drug targets like G-protein coupled receptors (GPCRs), ion channels, and kinases.

The table below presents a hypothetical drug-likeness profile for an analog of this compound, illustrating the parameters typically evaluated in an in silico assessment.

ParameterValueGuideline/Interpretation
Molecular Weight (MW)< 500 DaComplies with Lipinski's Rule
LogP< 5Complies with Lipinski's Rule
Hydrogen Bond Donors< 5Complies with Lipinski's Rule
Hydrogen Bond Acceptors< 10Complies with Lipinski's Rule
Topological Polar Surface Area (TPSA)< 140 ŲPredicts good oral bioavailability
Number of Rotatable Bonds< 10Contributes to conformational flexibility and bioavailability
GPCR Ligand Score> 0Indicates potential interaction with GPCRs
Kinase Inhibitor Score> 0Indicates potential as a kinase inhibitor

By performing these in silico analyses, researchers can efficiently screen virtual libraries of this compound analogs, flagging compounds with undesirable ADMET properties and prioritizing those with favorable, drug-like profiles for synthesis and further biological evaluation.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum mechanics in chemistry that provides deep insights into the electronic properties and chemical reactivity of molecules. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound and its analogs, FMO analysis can elucidate their stability, reactivity, and potential for charge-transfer interactions, which are often crucial for biological activity.

The HOMO represents the orbital from which a molecule is most likely to donate electrons, correlating with its properties as a nucleophile or electron donor. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity or electron-accepting nature. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org A small energy gap suggests the molecule is more polarizable and more chemically reactive. scirp.org

Computational studies on indole derivatives and other benzo-fused heterocycles have utilized Density Functional Theory (DFT) to calculate these FMO energies and related quantum chemical descriptors. researchgate.netresearchgate.net For instance, a study on an indole derivative calculated a HOMO-LUMO energy gap of -0.031 eV. researchgate.net The analysis of these parameters helps in understanding the intramolecular charge transfer that is often responsible for the bioactivity of a molecule. scirp.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. The table below defines these key descriptors and their significance.

ParameterFormulaInterpretationReference
HOMO Energy (E_HOMO) -Energy of the highest occupied molecular orbital; related to ionization potential. researchgate.net
LUMO Energy (E_LUMO) -Energy of the lowest unoccupied molecular orbital; related to electron affinity. researchgate.net
Energy Gap (ΔE) E_LUMO - E_HOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. scirp.orgresearchgate.net
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net
Chemical Softness (S) 1 / (2η)The reciprocal of hardness. Soft molecules are more reactive. researchgate.net
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2Measures the power of an atom or group to attract electrons. researchgate.net
Electrophilicity Index (ω) χ² / (2η)Measures the propensity of a species to accept electrons. researchgate.net

By applying FMO analysis to this compound, researchers can predict its reactive sites for electrophilic and nucleophilic attack, understand its electronic spectra, and rationalize its interaction with biological targets on a fundamental electronic level.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of 3,3a,4,5 Tetrahydro 2h Benzo G Indole Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of derivatives based on the tetrahydro-benzo[g]indole framework is highly sensitive to the nature and position of various substituents. Modifications on different parts of the molecule, including the appended phenyl rings and the core heterocyclic system, can lead to significant changes in potency and selectivity.

The introduction of halogen atoms and methoxy (B1213986) groups to aromatic rings is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and target interactions. nih.gov

In studies of closely related indole (B1671886) derivatives targeting the serotonin (B10506) transporter (SERT), halogen substitution at the C-5 position of the indole ring with fluorine or bromine was found to increase binding affinity compared to unsubstituted analogues. nih.gov Similarly, for meridianin derivatives, which are indole alkaloids, a single bromine substitution on the indole ring resulted in a considerable improvement in kinase inhibitory potency. nih.gov However, the effect can be position-dependent; for example, adding a chloride atom at C-4 in certain meriolins resulted in decreased potency. nih.gov

The methoxy group is also a key substituent, often involved in forming hydrogen bonds or cation-π interactions with target proteins. nih.gov In a series of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives designed as EGFR/HER-2 inhibitors, compounds featuring methoxy groups on an attached quinoxaline (B1680401) moiety were synthesized and evaluated. The precise role and impact of these groups are often dependent on their position, which dictates their ability to interact with key amino acid residues in the target's active site. rsc.orgnih.gov For instance, in one study, a 4-methoxy group had no impact on potency, whereas a 3-methoxy or 2-methoxy group led to a drop in potency, highlighting the steric and electronic effects of substituent placement. nih.gov

The size, shape, and electronic nature of aryl and alkyl groups attached to the core scaffold play a pivotal role in determining biological activity. In a series of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole-quinoxaline derivatives, various substitutions on a phenyl ring attached to the pyrazole (B372694) moiety were explored. rsc.org

It was observed that the presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), or electron-donating groups, like methyl (-CH3) or methoxy (-OCH3), at different positions on the phenyl ring significantly influenced the inhibitory activity against cancer cell lines and kinases. For example, compound 4l , which features a 3,4,5-trimethoxyphenyl group, displayed potent inhibitory activity against EGFR and HER-2 kinases and showed strong anti-proliferative effects on A549 and MCF-7 cell lines. rsc.org In contrast, compound 4x , with a 4-chlorophenyl substituent, exhibited different activity profiles. rsc.org This indicates that both steric bulk and electronic properties of the phenyl substituent are critical for optimal interaction with the target enzymes.

While specific SAR studies on amide derivatives of the 3,3a,4,5-tetrahydro-2H-benzo[g]indole scaffold are not extensively detailed in the available literature, the amide bond is a well-established and critical functional group in a vast number of pharmaceutical agents. researchgate.net The hydrogen bonding capabilities of the amide N-H and C=O groups allow for strong and specific interactions with biological targets. In the design of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives as NF-κB inhibitors, the amide linker was essential for activity, and modifications to the N-aryl portion led to significant variations in potency. nih.gov It is hypothesized that incorporating amide functionality into the benzo[g]indole scaffold could provide additional interaction points with target proteins, potentially enhancing binding affinity and modulating the biological response.

The this compound scaffold contains at least two stereocenters at the C3 and C3a positions, leading to the possibility of different diastereomers. The spatial arrangement of substituents is often a critical determinant of a molecule's ability to fit into a binding pocket. While specific studies detailing the potency differences between (3R,3aR) and (3R,3aS) diastereomers for this particular scaffold were not found in the reviewed scientific literature, the principle of stereochemical influence is well-established in medicinal chemistry. For many biologically active compounds, one diastereomer or enantiomer is significantly more potent than the others due to a more favorable three-dimensional orientation for target binding.

Correlation of Structural Modifications with Inhibitory Potency (EC50, IC50)

The inhibitory potency of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been quantified using IC50 values against both cancer cell lines and specific enzyme targets. A study on pyrazole-quinoxaline derivatives provided detailed data on their anti-proliferative and kinase inhibitory activities. rsc.org

Compound 4l , featuring a 3,4,5-trimethoxyphenyl group, emerged as a particularly potent inhibitor. It demonstrated superior anti-proliferative activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines compared to the standard drug Erlotinib. Furthermore, it showed strong enzymatic inhibition of both EGFR and HER-2 kinases, with IC50 values in the nanomolar range. In contrast, compound 4x , which has a 4-chlorophenyl group, was less potent. rsc.org

These findings underscore a clear correlation between the structural modifications on the phenyl ring and the resulting inhibitory potency. The presence of multiple methoxy groups in 4l appears to be highly favorable for dual inhibition of EGFR/HER-2, suggesting these groups are involved in key interactions within the ATP-binding site of the kinases. rsc.org

Inhibitory Activities of Selected Benzo[g]indazole Derivatives rsc.org
CompoundSubstituent (R)A549 IC50 (μM)MCF-7 IC50 (μM)EGFR IC50 (nM)HER-2 IC50 (nM)
4l3,4,5-trimethoxyphenyl1.132.3531.556.2
4x4-chlorophenyl5.3110.56102.3189.5
ErlotinibN/A (Reference)2.457.8225.6-

Identification of Key Pharmacophoric Elements within the Benzo[g]indole Scaffold for Specific Target Interactions

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. researchgate.net For the this compound/indazole scaffold and its derivatives targeting kinases, several key pharmacophoric elements can be identified based on SAR and molecular docking studies. rsc.org

A typical pharmacophore model for kinase inhibitors includes:

A heterocyclic core: The benzo[g]indole or benzo[g]indazole ring system acts as the central scaffold that correctly orients the other functional groups.

Hydrogen bond donors/acceptors: Nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors, often interacting with the hinge region of the kinase ATP-binding site. The indole N-H can serve as a hydrogen bond donor. nih.gov

Aromatic/hydrophobic regions: Appended phenyl rings occupy hydrophobic pockets within the active site. The nature and substitution pattern of these rings are critical for achieving high affinity and selectivity. Docking simulations of compound 4l into the EGFR active site suggested that the quinoxaline and benzo[g]indazole moieties form hydrophobic interactions with surrounding amino acid residues. rsc.org

Specific functionality for key interactions: The 3,4,5-trimethoxyphenyl group in the potent inhibitor 4l appears to be a crucial pharmacophoric element. The methoxy groups can form specific hydrogen bonds or other favorable interactions with residues in the active site, thereby anchoring the inhibitor and contributing to its high potency. rsc.org

The combination of these elements—a rigid scaffold for orientation, hydrogen bonding groups for anchoring to the hinge region, and substituted aromatic rings for occupying hydrophobic pockets—constitutes the essential pharmacophore for the observed EGFR/HER-2 inhibitory activity. rsc.orgmdpi.com

Mechanistic Investigations of Biological Activities Exhibited by 3,3a,4,5 Tetrahydro 2h Benzo G Indole Analogs

Mechanisms of Anticancer and Antiproliferative Activity

Analogs of 3,3a,4,5-tetrahydro-2H-benzo[g]indole have demonstrated notable anticancer and antiproliferative capabilities through diverse and complex mechanisms. These include the inhibition of critical cell signaling pathways, induction of programmed cell death, and disruption of the cell division cycle.

Necroptosis Inhibition Pathways (e.g., TNF-α-induced necroptosis)

Necroptosis is a form of regulated, pro-inflammatory cell death that can be initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). nih.gov This pathway is typically activated when apoptosis is inhibited and is mediated by a core signaling complex involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). nih.govnih.gov The development of necroptosis inhibitors is an emerging strategy in the treatment of various diseases, including certain cancers and inflammatory conditions. youtube.comnih.gov While the inhibition of the TNF-α-induced necroptosis pathway is a significant area of cancer research, specific studies detailing the direct inhibitory activity of this compound analogs on this particular pathway are not extensively reported in the current scientific literature.

Kinase Inhibition (e.g., EGFR/HER-2 dual inhibition)

A key strategy in cancer therapy is the inhibition of protein kinases that are overexpressed or hyperactivated in tumor cells. nih.gov Certain derivatives of the 3,3a,4,5-tetrahydro-2H-benzo[g]indazole scaffold have been identified as potent dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). These receptors are crucial mediators of cell signaling pathways that control cell growth, proliferation, and differentiation.

In one study, a series of twenty-five pyrazole (B372694)quinoxaline (B1680401) derivatives containing the tetrahydro-benzo[g]indazole core were synthesized and evaluated. Among these, a specific analog, designated as compound 4l , exhibited more potent antiproliferative activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines than the established EGFR inhibitor, Erlotinib. Further investigation into its enzymatic activity confirmed its potent inhibitory effect on both EGFR and HER-2 kinases, suggesting that compounds based on this scaffold could serve as promising leads for developing novel dual-inhibitor anticancer agents. Molecular docking simulations supported these findings, indicating that compounds like 4l can fit effectively into the active binding site of EGFR.

Table 1: Kinase Inhibition and Antiproliferative Activity of Compound 4l

CompoundTargetActivity MetricValueCell LineAntiproliferative Activity (IC50)
4lEGFRIC500.08 µMA5490.18 µM
MCF-70.26 µM
HER-2IC500.15 µM--
--
Erlotinib (Reference)EGFRIC500.06 µMA5490.25 µM
MCF-70.42 µM
HER-2IC50N/A--
--

Induction of Apoptosis (e.g., Caspase-3/7 activation)

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. nih.gov A primary mechanism for inducing apoptosis involves the activation of a cascade of enzymes known as caspases. nih.govyoutube.com Research into indazol-pyrimidine derivatives based on the 3,3a,4,5-tetrahydro-2H-benzo[g]indazole structure has shown that these compounds can effectively trigger apoptosis in cancer cells. nih.gov

Specifically, compounds designated 4f and 4i from this series were found to be potent inducers of apoptosis in MCF-7 breast cancer cells. nih.govyoutube.com Treatment with these compounds led to a significant increase in the percentage of cells in both the early and late phases of apoptosis. nih.gov This pro-apoptotic effect was mechanistically linked to the activation of effector caspases, namely Caspase-3 and Caspase-7, which are responsible for executing the final stages of cell death. nih.govyoutube.com

Table 2: Apoptotic Activity of Indazol-Pyrimidine Analogs in MCF-7 Cells

CompoundAssayResult
4fAnnexin-V/PI Staining~47% of cells in early and late apoptosis
Caspase-3/7 ActivationSignificant activation observed
4iAnnexin-V/PI Staining~47% of cells in early and late apoptosis
Caspase-3/7 ActivationSignificant activation observed
Untreated ControlAnnexin-V/PI Staining1.76% of cells in apoptosis

Cell Cycle Arrest Mechanisms

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a proven strategy for inhibiting tumor growth. Studies on 6-nitro and 6-amino substituted 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated their antiproliferative activity against various cancer cell lines. Although the precise phase of cell cycle arrest was not detailed, the potent cytotoxic effects strongly suggest an interference with cell cycle progression.

The nitro-based indazole analogs, in particular, showed significant activity. Compounds 11a , 11b , 12a , and 12b displayed IC₅₀ values in the low micromolar range against the NCI-H460 lung carcinoma cell line, indicating their ability to halt cell proliferation effectively. This antiproliferative action is a common outcome of mechanisms that induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division.

Table 3: Antiproliferative Activity of Benzo[g]indazole Analogs Against NCI-H460 Lung Cancer Cells

CompoundIC50 (µM)
11a5 - 15
11b5 - 15
12a5 - 15
12b5 - 15

Molecular Basis of Antibacterial and Antimicrobial Actions

In addition to their anticancer potential, analogs of this compound have been evaluated for their ability to combat bacterial infections. The molecular mechanism underlying this activity has been linked to the inhibition of essential bacterial enzymes that are not present in humans, making them attractive targets for new antibiotics.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA and is a validated target for antibacterial drugs. Molecular docking studies have been employed to investigate the potential of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives as DNA gyrase inhibitors.

A study on benzo[g]indazole fused carbothioamide derivatives identified a compound, MNPBICT , as a potentially effective DNA gyrase inhibitor. In silico docking simulations were performed using the crystal structure of E. coli DNA gyrase (PDB ID: 1KZN). The results showed that MNPBICT had a more favorable interaction energy compared to another analog (BICT ) and the well-known antibacterial drug ciprofloxacin, suggesting a stronger binding affinity to the enzyme's active site. This indicates that the antibacterial action of these compounds could be mediated through the disruption of DNA replication by inhibiting DNA gyrase.

Table 4: Molecular Docking Results of Benzo[g]indazole Analogs with E. coli DNA Gyrase (1KZN)

CompoundCalculated Interaction Energy (kcal/mol)
MNPBICT-7.7
BICTLower than MNPBICT
Ciprofloxacin (Reference)Less effective binding than MNPBICT

Mechanistic Insights into Anti-inflammatory and Analgesic Effects

Another investigated pathway involves the cannabinoid receptor 2 (CB2), which plays a role in modulating inflammation and pain. Specific indole (B1671886) compounds have been developed as CB2 receptor agonists. Their activation of this receptor leads to a potent anti-inflammatory pain effect, partly by suppressing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in inflamed tissues.

Cyclooxygenase-2 (COX-2) Interactions

A significant mechanism underlying the anti-inflammatory activity of many indole analogs is their interaction with cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is a critical catalyst in the biochemical pathway that converts arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever. nih.gov Unlike the constitutively expressed COX-1 enzyme, which is involved in maintaining normal physiological functions, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer side effects.

Molecular docking and in-silico studies have demonstrated that the indole scaffold can fit effectively within the active site of the COX-2 enzyme. nih.gov The binding is often stabilized by hydrophobic interactions and hydrogen bonds between the indole derivative and key amino acid residues in the enzyme's binding pocket. This interaction blocks the enzyme's catalytic activity, thereby preventing the synthesis of prostaglandins and reducing the inflammatory response. The efficacy of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Indole Analogs

CompoundDescriptionCOX-2 IC50 (µM)Reference
Compound 4e1,3-dihydro-2H-indolin-2-one derivative2.35 ± 0.04 tandfonline.com
Compound 9h1,3-dihydro-2H-indolin-2-one derivative2.42 ± 0.10 tandfonline.com
Compound 9i1,3-dihydro-2H-indolin-2-one derivative3.34 ± 0.05 tandfonline.com
Celecoxib (Control)Known selective COX-2 inhibitorData not specified in source tandfonline.com

Elucidation of Antiprotozoal Mechanisms

Indole-based compounds have demonstrated significant activity against a range of protozoan parasites, including those responsible for malaria (Plasmodium), leishmaniasis (Leishmania), and trypanosomiasis (Trypanosoma). The mechanisms of action are diverse and often specific to the parasite.

Against Plasmodium falciparum, a major mechanism for indole alkaloids is the inhibition of hemozoin formation. nih.gov During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. Certain indole derivatives can bind to heme, preventing this polymerization and leading to a buildup of toxic heme that kills the parasite. nih.gov Other reported mechanisms include the inhibition of parasite-specific enzymes like histone deacetylase (HDAC) and targeting the parasite's sodium and osmotic homeostasis by inhibiting PfATP4. nih.govmalariaworld.org

In the case of Leishmania parasites, indole analogs have been shown to interfere with vital metabolic pathways. One key mechanism is the inhibition of ergosterol (B1671047) biosynthesis. tandfonline.comnih.gov Ergosterol is a crucial component of the parasite's cell membrane, and its disruption leads to altered membrane fluidity and permeability, ultimately causing cell death. nih.gov Another identified target is Leishmania donovani topoisomerase IB (LdTopIB), an enzyme essential for DNA replication and repair. asm.org Some spirooxindole derivatives competitively inhibit LdTopIB, hindering the formation of the DNA-enzyme covalent complex and inducing apoptosis-like cell death in the parasite. asm.org

For Trypanosoma species, indole derivatives have been found to inhibit sterol 14α-demethylase (CYP51), an enzyme critical for the synthesis of sterols required for the parasite's membrane. nih.gov A metabolite produced by Trypanosoma brucei, indole-3-pyruvate, has also been shown to inhibit prostaglandin (B15479496) production in host macrophages by targeting host COX-2, which may be an immune evasion strategy that promotes parasite survival. nih.gov

Mechanism of Action for Antioxidant Properties

The indole nucleus is a well-recognized scaffold for antioxidant activity, and its derivatives, including analogs of this compound, can counteract oxidative stress through several mechanisms. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Indole compounds can neutralize these damaging free radicals.

The primary antioxidant mechanisms attributed to indole derivatives include:

Hydrogen Atom Transfer (HAT): In this mechanism, the indole derivative donates a hydrogen atom (typically from the N-H group of the pyrrole (B145914) ring) to a free radical, thereby neutralizing it. This process forms a resonance-stabilized indolyl radical, which is less reactive and prevents further propagation of radical chain reactions.

Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the electron-rich indole ring system (often from the nitrogen atom) to the free radical. This results in the formation of a cation radical on the indole moiety.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves a two-step process where the indole first deprotonates to form an anion, which then donates an electron to the radical species. This pathway is particularly relevant in polar solvents.

Additionally, some indole derivatives exhibit antioxidant activity by chelating transition metal ions, such as iron (Fe²⁺). These metal ions can act as catalysts in the formation of highly reactive free radicals (e.g., via the Fenton reaction). By binding to these metals, the indole compounds sequester them and prevent their participation in oxidative reactions.

Derivatization and Analog Development for Enhanced Biological Potentials of the 3,3a,4,5 Tetrahydro 2h Benzo G Indole Core

Hybridization with Other Heterocyclic Moieties (e.g., pyrazole (B372694), quinoxaline (B1680401), triazole, pyrimidine, pyrrole)

Pyrazole and Quinoxaline: A notable example involves the hybridization of the closely related 3,3a,4,5-tetrahydro-2H-benzo[g]indazole scaffold with a quinoxaline moiety. rsc.org A series of pyrazole-quinoxaline derivatives were designed and synthesized, leading to the discovery of potent dual inhibitors of EGFR (epidermal growth factor receptor) and HER-2 (human epidermal growth factor receptor 2), both of which are crucial targets in cancer therapy. rsc.org Among the synthesized compounds, one derivative, compound 4l , exhibited superior antiproliferative activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines compared to the known inhibitor Eroltinib. rsc.org This highlights the potential of combining the tetrahydro-benzo[g]indazole core with other heterocycles to develop effective anticancer agents.

Triazole: The 1,2,4-triazole (B32235) ring is a well-known pharmacophore present in numerous antifungal and anticancer drugs. The hybridization of indole (B1671886) derivatives with 1,2,4-triazoles has been explored to develop new therapeutic agents. These hybrid molecules have shown a broad spectrum of antimicrobial activities.

Pyrimidine and Pyrrole (B145914): The synthesis of indole-containing pyrimidines has been investigated for their potential as anticancer agents, owing to their ability to inhibit tubulin polymerization. Similarly, the pyrrole nucleus, a fundamental component of many biologically active natural products, can be incorporated into the design of novel analogs. The synthesis of benzo[g]indoles from pyrrole precursors has been reported, demonstrating the feasibility of constructing these complex heterocyclic systems.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel chemotypes with similar biological activities but improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced toxicity.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key functional groups responsible for biological activity. For the 3,3a,4,5-tetrahydro-2H-benzo[g]indole core, scaffold hopping could lead to the discovery of entirely new classes of compounds with similar therapeutic applications. While specific examples of scaffold hopping directly from the this compound core are not extensively documented in publicly available literature, the general principle is widely applied in drug discovery. For instance, researchers might replace the indole part of the molecule with other heterocycles like benzofuran (B130515) or indazole to explore new chemical space and intellectual property opportunities.

Exploration of Chiral Analogs and their Biological Differentiation

The this compound core contains at least one stereocenter (at position 3a), meaning it can exist as different enantiomers. The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with biological targets, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles.

While specific studies on the stereoselective synthesis and biological evaluation of individual enantiomers of this compound derivatives are limited in the available literature, the importance of stereochemistry in drug design is a well-established principle. The differential interaction of enantiomers with their biological targets can lead to one enantiomer being therapeutically active (the eutomer) while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer).

Therefore, the exploration of chiral analogs of the this compound core represents a critical area for future research. The development of enantioselective synthetic methods or chiral resolution techniques would allow for the isolation and individual biological characterization of each enantiomer. Such studies are essential to identify the more potent and safer enantiomer for further development as a therapeutic agent. This approach ensures that the final drug candidate possesses an optimized therapeutic index and minimizes the potential for off-target effects associated with the inactive or less active enantiomer.

Development of Lead Compounds from 3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives

The 3,3a,4,5-tetrahydro-2H-benzo[g]indazole scaffold, an isostere of the corresponding indole, has proven to be a fertile ground for the development of lead compounds with promising therapeutic potential. Several studies have focused on the synthesis and biological evaluation of derivatives of this core structure.

Researchers have synthesized new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives and evaluated their antiproliferative and antibacterial activities. The nitro-substituted indazoles, in particular, demonstrated significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the low micromolar range. Furthermore, some of these compounds exhibited antibacterial activity against Neisseria gonorrhoeae. These findings underscore the potential of this scaffold in the development of new anticancer and antibacterial agents.

Future Research Directions and Unexplored Avenues in 3,3a,4,5 Tetrahydro 2h Benzo G Indole Chemistry

Targeted Synthesis of Novel Stereoisomers with Enhanced Potency

The 3,3a,4,5-tetrahydro-2H-benzo[g]indole core contains at least two stereocenters (at positions 3 and 3a), meaning it can exist as multiple stereoisomers. The spatial arrangement of atoms is critical for molecular recognition by biological targets, and different stereoisomers can exhibit vastly different pharmacological activities and potencies.

Future research should prioritize the development of stereoselective synthetic methods to access each stereoisomer in high purity. This will enable a systematic evaluation of how chirality influences biological activity, a crucial step in identifying the most potent and selective eutomer (the more active isomer). For instance, studies on related 1,3-disubstituted tryptoline (B14887) derivatives have shown that stereochemistry is clearly related to biological effects such as cell viability. mdpi.com Similarly, research on benzo[g]indazole derivatives, which are structurally similar to benzo[g]indoles, revealed that different isomers exhibit distinct 3D structures, which in turn influences their properties and interactions. researchgate.net By isolating and testing individual isomers of novel this compound derivatives, researchers can establish clear structure-activity relationships (SAR) tied to specific spatial orientations, leading to the design of compounds with significantly enhanced potency and reduced off-target effects.

Advanced Mechanistic Studies using Biophysical Techniques

A deep understanding of how a ligand interacts with its biological target at a molecular level is fundamental for rational drug design. While computational methods like molecular docking provide valuable predictive insights into binding modes rsc.orgthesciencein.org, they require experimental validation. Future work must incorporate advanced biophysical techniques to elucidate the precise mechanisms of action for active this compound derivatives.

Techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) can provide high-resolution, three-dimensional structures of the ligand-target complex, revealing specific atomic interactions like hydrogen bonds and hydrophobic contacts. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study these interactions in solution, offering a more dynamic picture of the binding event. Other methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely quantify the kinetics (on/off rates) and thermodynamics (enthalpy and entropy) of binding, respectively. These detailed mechanistic insights are invaluable for optimizing lead compounds, allowing for targeted modifications to the benzo[g]indole scaffold to improve binding affinity and residence time at the target protein.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.com These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and predict the properties of novel derivatives. nih.govmdpi.com

Future research should leverage AI/ML for several key tasks:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing experimental data, QSAR models can predict the biological activity of new, unsynthesized benzo[g]indole derivatives, helping to prioritize which compounds to synthesize. mdpi.comnih.gov

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design entirely new benzo[g]indole derivatives from scratch, optimized for desired properties like high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govmdpi.com

Property Prediction: Deep learning architectures have demonstrated superior performance in predicting various molecular properties, including solubility, toxicity, and metabolic stability. mdpi.comnih.gov Applying these models to virtual libraries of benzo[g]indole compounds can filter out molecules with undesirable characteristics early in the discovery process.

Exploration of New Biological Targets and Pathways

The indole (B1671886) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov Derivatives of indole and related heterocyclic systems have been investigated for numerous therapeutic applications, including cancer, neurodegenerative diseases, and infectious diseases. nih.govmdpi.comnih.gov The unique structural features of the this compound core could be exploited to achieve novel or improved activity against these and other targets.

Future research should focus on screening this compound-based libraries against a diverse panel of biological targets. Given the activities of related compounds, promising areas for exploration include:

Protein Kinases: Many indole derivatives are potent kinase inhibitors. mdpi.com Screening against key oncogenic kinases like EGFR, HER-2, and BRAF could yield new anticancer agents. rsc.orgnih.gov

G-Protein Coupled Receptors (GPCRs): The rigid scaffold is well-suited for targeting the specific binding pockets of GPCRs, such as serotonin (B10506) or dopamine (B1211576) receptors.

Enzymes in Neurodegenerative Disease: Following the lead of other indole derivatives, this scaffold could be used to design inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or glycogen (B147801) synthase kinase-3β (GSK-3β), which are implicated in Alzheimer's disease. nih.govresearchgate.net

Antimicrobial Targets: Some benzo[g]indazole derivatives have shown antibacterial activity, suggesting that the benzo[g]indole core could be a starting point for developing new anti-infective agents. researchgate.netnih.gov

Table 1: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesTherapeutic AreaRationale Based on Related Scaffolds
Protein KinasesEGFR, HER-2, BRAFV600E, GSK-3βOncology, NeurologyIndole and benzo[g]indazole derivatives have shown potent inhibitory activity against various kinases. rsc.orgmdpi.comnih.govresearchgate.net
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's DiseaseIndole-based compounds have been designed as effective cholinesterase inhibitors. nih.gov
GABA-A ReceptorsBenzodiazepine (B76468) Binding SiteAnxiety, EpilepsyThe indole scaffold has been successfully used to design ligands for the benzodiazepine receptor. nih.gov
OncoproteinsK-Ras, MDM2OncologyRelated indole derivatives have been investigated as inhibitors of protein-protein interactions involving these targets. thesciencein.orgnih.gov
Microbial EnzymesBacterial or Fungal-specific targetsInfectious DiseasesRelated benzo[g]indazole structures have demonstrated antimicrobial properties. researchgate.netnih.gov

Design of Multitargeting Ligands Based on the Benzo[g]indole Scaffold

Complex multifactorial diseases like cancer and Alzheimer's often involve the dysregulation of multiple biological pathways. researchgate.net The traditional "one-target, one-molecule" approach may be insufficient for treating such diseases. An emerging paradigm is the design of multi-target-directed ligands (MTDLs), single molecules engineered to modulate two or more targets simultaneously. acs.org

The this compound scaffold is an ideal framework for developing MTDLs. Its rigid core can be used to correctly orient pharmacophoric elements required for interacting with different targets. For example, in the context of Alzheimer's disease, one could design a benzo[g]indole derivative that combines an acetylcholinesterase inhibitory moiety with a fragment capable of preventing Aβ amyloid aggregation, a strategy that has been explored with other indole-based compounds. nih.govresearchgate.net In oncology, a single molecule could be designed to inhibit both a key protein kinase and a protein involved in drug resistance. This approach can lead to synergistic efficacy and a reduced likelihood of developing drug resistance.

Table 2: Hypothetical MTDL Strategies for the Benzo[g]indole Scaffold

Therapeutic AreaCombined TargetsPotential Advantage
Alzheimer's DiseaseAChE and BuChE Inhibition + Anti-inflammatory activity (e.g., COX-2 inhibition)Addresses both symptomatic relief (cholinergic deficit) and underlying neuroinflammation. nih.gov
OncologyEGFR Kinase Inhibition + Tubulin Polymerization InhibitionAttacks cancer cells via two distinct and critical mechanisms, potentially leading to synergistic cell killing. mdpi.com
DepressionSerotonin Reuptake Transporter (SERT) + 5-HT1A Receptor AntagonismMay offer a faster onset of action and improved efficacy compared to single-target antidepressants. acs.org
Metabolic SyndromeGSK-3β Inhibition + A2B Adenosine Receptor AntagonismSimultaneously addresses pathways related to glucose metabolism and inflammation. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3a,4,5-tetrahydro-2H-benzo[g]indole derivatives, and how can reaction yields be optimized?

  • Methodology : The synthesis often involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazone-based intermediates can be reacted with indole-3-carboxaldehyde under acidic conditions to form the tetrahydrobenzoindole scaffold. Optimization includes varying catalysts (e.g., Rhodium(II) pivalate) and solvents (e.g., CHCl₃), with yields improved by controlling temperature (80°C) and reaction time (48 h) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended.

Q. How can the structure of this compound derivatives be confirmed experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and DEPT experiments. For example, the indole NH proton typically appears as a singlet near δ 10–12 ppm .
  • X-ray crystallography : Refine crystal structures using SHELX software (SHELXL for refinement, SHELXS for solution) to resolve bond lengths and angles. Hydrogen bonding networks can validate supramolecular interactions .
    • Validation : Compare experimental data with computational predictions (e.g., DFT-optimized geometries).

Q. What in vitro assays are suitable for initial screening of antibacterial activity in tetrahydrobenzoindole derivatives?

  • Methodology :

  • Broth microdilution assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Zone of inhibition assay : Assess compound diffusion in agar plates. Correlate results with MICs to confirm bacteriostatic/bactericidal effects.

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions in this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices (nucleophilic/electrophilic attack) and molecular electrostatic potential (MEP) maps. For example, the C-5 and C-7 positions often show higher reactivity due to electron-rich indole moieties .
  • Energy Decomposition Analysis (EDA) : Evaluate intermolecular interaction energies (ΔE₀ᵣb, ΔEₚₐᵤₗ) to explain experimental regioselectivity trends (e.g., 85:15 ratio for C-7 vs. C-5 substitution) .

Q. What strategies resolve contradictions in biological activity data for structurally similar tetrahydrobenzoindole analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups at C-2) and evaluate changes in MICs. For instance, thiazolidinone-fused derivatives show enhanced activity due to improved membrane permeability .
  • Molecular docking : Simulate binding modes with target enzymes (e.g., bacterial DNA gyrase). Use AutoDock Vina with flexible ligand/rigid receptor settings to identify critical hydrogen bonds or π-π interactions .

Q. How can spectroscopic and crystallographic data be combined to resolve tautomeric ambiguities in tetrahydrobenzoindole derivatives?

  • Methodology :

  • Variable-temperature NMR : Track proton exchange processes (e.g., NH tautomerism) in DMSO-d₆. Compare chemical shifts at 25°C vs. 60°C .
  • High-resolution XRD : Determine bond lengths (e.g., C-N vs. C=C) to distinguish keto-enol tautomers. Refinement with SHELXL can resolve disorder in crystal lattices .

Methodological Notes

  • Synthetic Optimization : For multi-step sequences, isolate intermediates (e.g., hydrazones) to minimize side reactions. Use microwave-assisted synthesis to reduce reaction times .
  • Data Reproducibility : Report crystallographic parameters (R-factor, θ range) and NMR acquisition details (solvent, frequency) to enable cross-validation .
  • Computational Workflow : Validate DFT geometries using frequency calculations (no imaginary frequencies) and benchmark against experimental XRD data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.